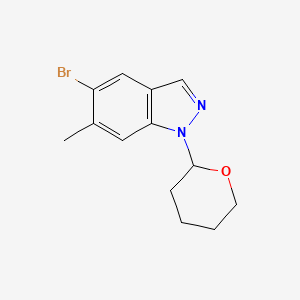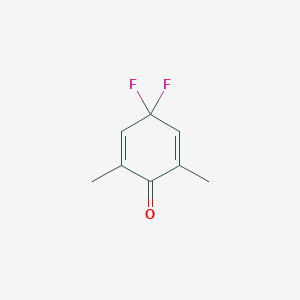
4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One is an organic compound with the molecular formula C8H8F2O It is a derivative of cyclohexadienone, characterized by the presence of two fluorine atoms and two methyl groups attached to the cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One typically involves the fluorination of 2,6-dimethyl-2,5-cyclohexadien-1-one. One common method is the reaction of 2,6-dimethyl-2,5-cyclohexadien-1-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the process. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with large-scale chemical reactions.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into cyclohexadienols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of difluoroquinones.
Reduction: Formation of difluorocyclohexadienols.
Substitution: Formation of various substituted cyclohexadienones depending on the nucleophile used.
Scientific Research Applications
4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. The compound can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2,5-Cyclohexadien-1-One: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,6-Dimethyl-2,5-Cyclohexadien-1-One: Similar structure but without the fluorine atoms, leading to variations in its chemical behavior.
Uniqueness
The presence of fluorine atoms in 4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One imparts unique properties such as increased electronegativity, enhanced stability, and altered reactivity compared to its non-fluorinated counterparts. These characteristics make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H8F2O |
|---|---|
Molecular Weight |
158.14 g/mol |
IUPAC Name |
4,4-difluoro-2,6-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H8F2O/c1-5-3-8(9,10)4-6(2)7(5)11/h3-4H,1-2H3 |
InChI Key |
AWELHXQJUQMNQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C=C(C1=O)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


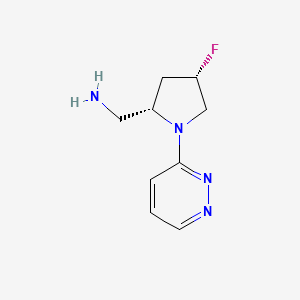

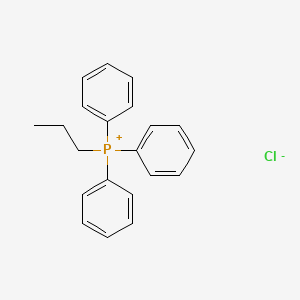
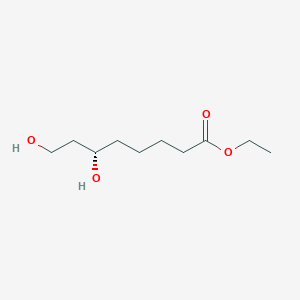
![1-(3,4-Difluoro-phenyl)-2-[1,2,4]triazol-1-yl-ethanone](/img/structure/B15198791.png)
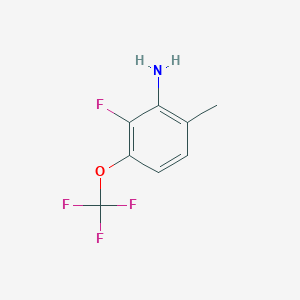
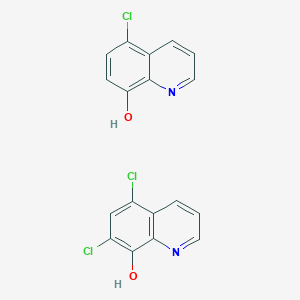
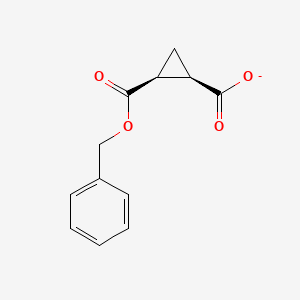
![3-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15198826.png)
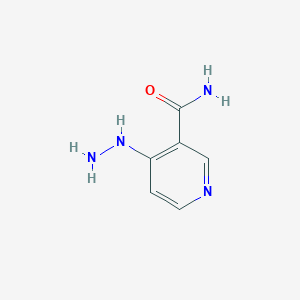
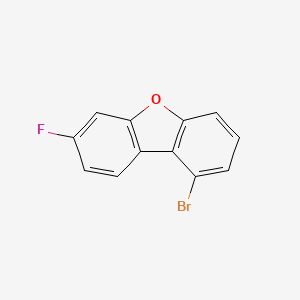
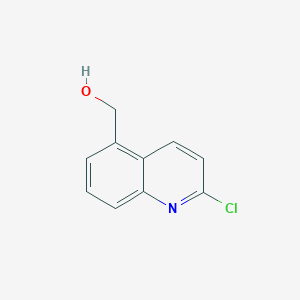
![magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium](/img/structure/B15198848.png)
